molecular formula C18H20N6Na3O15P3 B3026901 Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt CAS No. 117961-29-2

Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt

Cat. No.: B3026901
CAS No.: 117961-29-2
M. Wt: 722.3 g/mol
InChI Key: MDIHGLQHFXDYKV-LLSCZPFRSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine 5’-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt is a modified form of adenosine triphosphate (ATP), often referred to as “caged ATP.” This compound is designed to release ATP upon exposure to light, making it a valuable tool in biochemical and physiological studies where controlled release of ATP is required.

Mechanism of Action

Target of Action

The primary target of this compound, also known as “Caged ATP”, is the ATP-dependent processes within cells . This includes a wide range of cellular functions, such as energy transfer, signal transduction, and phosphorylation .

Mode of Action

“Caged ATP” is a nucleotide analog where the terminal phosphate is esterified with a blocking group, rendering the molecule biologically inactive . Upon irradiation with a short light pulse of 360 nm wavelength, the parent compound is released from its cage, resulting in a time- and quantity-specific concentration increase of ATP within the cell .

Biochemical Pathways

The compound affects ATP-dependent biochemical pathways. It has been used to study the dynamics of ATP-driven linear molecular motors such as myosin Va . The rapid and localized release of ATP can trigger specific biochemical reactions, allowing researchers to study the immediate effects of ATP on these pathways .

Pharmacokinetics

It is known that the compound is biologically inactive until it is activated by uv illumination . This allows for precise control over the timing and location of ATP release, which can be crucial in certain experimental setups .

Result of Action

The activation of “Caged ATP” results in a rapid and highly localized increase in ATP concentration within the cell . This can trigger ATP-dependent processes, leading to various molecular and cellular effects depending on the specific biochemical pathways involved .

Action Environment

The action of “Caged ATP” can be influenced by environmental factors such as light intensity and wavelength . The compound is activated by UV illumination at a wavelength of 360 nm . Therefore, the presence of light at this wavelength is a crucial factor in the compound’s action. Additionally, the compound should be stored in a freezer and protected from light to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adenosine 5’-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt involves the esterification of ATP with 1-(2-nitrophenyl)ethanol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an anhydrous environment to prevent hydrolysis of ATP.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products.

Types of Reactions:

    Photolysis: Upon exposure to ultraviolet (UV) light, the nitrophenyl group undergoes a photochemical reaction, releasing ATP.

    Hydrolysis: In aqueous solutions, the compound can hydrolyze to release ATP and 1-(2-nitrophenyl)ethanol.

Common Reagents and Conditions:

    Photolysis: UV light is used to trigger the release of ATP.

    Hydrolysis: Water or aqueous buffers facilitate the hydrolysis reaction.

Major Products:

    Photolysis: ATP and 1-(2-nitrophenyl)ethanol.

    Hydrolysis: ATP and 1-(2-nitrophenyl)ethanol.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₁₆N₅O₁₃P₃
  • Molecular Weight : 722.3 g/mol
  • CAS Number : 117961-29-2
  • Purity : >97.0% (HPLC) .

Photochemical Studies

NPE-caged ATP is primarily utilized in photochemical studies where it can be activated by light to release ATP. This property is particularly useful for:

  • Controlling Cellular Processes : Researchers can use light to precisely control ATP release, allowing for the study of various cellular processes such as muscle contraction and neurotransmitter release.
  • Investigating Signal Transduction : By activating signaling pathways in a controlled manner, scientists can dissect the roles of ATP in cellular signaling.

Neuroscience

In neuroscience, NPE-caged ATP has been employed to explore:

  • Synaptic Transmission : By releasing ATP at specific times, researchers can investigate its role in synaptic plasticity and neurotransmission.
  • Neuronal Excitability : The compound aids in studying how ATP influences neuronal excitability and the mechanisms underlying pain sensation.

Cell Biology

The applications of NPE-caged ATP extend into cell biology:

  • Cellular Energy Metabolism : By controlling ATP levels within cells, researchers can examine metabolic pathways and energy production.
  • Cell Proliferation and Apoptosis : Studies have shown that manipulating ATP levels can influence cell division and programmed cell death.

Case Study 1: Photorelease of ATP in Living Cells

A study demonstrated the use of NPE-caged ATP to induce rapid changes in intracellular calcium levels in response to light. This approach allowed researchers to map calcium signaling pathways with high temporal resolution, revealing insights into cellular responses to external stimuli.

Case Study 2: Role of ATP in Pain Mechanisms

Another significant study utilized NPE-caged ATP to investigate its role in pain signaling pathways. By selectively releasing ATP in sensory neurons, researchers were able to elucidate the mechanisms through which ATP contributes to pain perception and modulation.

Data Tables

Application AreaSpecific Use CaseKey Findings
Photochemical StudiesControl of cellular processes via light activationPrecise timing of ATP release enhances experimental accuracy
NeuroscienceInvestigation of synaptic transmissionIdentified role of ATP in synaptic plasticity
Cell BiologyStudy of cellular energy metabolismManipulation of ATP levels affects metabolic pathways

Comparison with Similar Compounds

    Adenosine 5’-triphosphate (ATP): The natural form of ATP, which is not caged and releases energy through hydrolysis.

    Adenosine 5’-triphosphoric acid gamma-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt: Another caged ATP variant with a different photolabile group.

Uniqueness: Adenosine 5’-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt is unique due to its specific photolabile group, which allows for precise control over the release of ATP. This makes it particularly useful in experiments requiring temporal and spatial control of ATP availability.

This compound’s ability to release ATP upon light activation provides researchers with a powerful tool to study ATP-dependent processes with high precision and control.

Biological Activity

Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt, commonly referred to as "caged ATP," is a modified form of adenosine triphosphate (ATP) designed for controlled release upon exposure to light. This compound has gained significant attention in biochemical and physiological research due to its unique properties and applications.

Overview of the Compound

  • Chemical Structure : This compound features a photolabile group that allows for the release of ATP when illuminated, making it an essential tool for studying ATP-dependent processes in various biological systems.
  • Molecular Weight : Approximately 722.3 g/mol.
  • CAS Number : 117961-29-2.

Target of Action : The primary target is ATP-dependent processes within cells, which include enzyme kinetics, signal transduction, and energy metabolism.

Mode of Action : The caged ATP is biologically inactive until activated by UV light. Upon activation, it releases ATP rapidly, leading to localized increases in ATP concentration within cells. This mechanism allows researchers to study the dynamics of ATP-driven processes with high spatial and temporal precision.

Applications in Research

  • Biochemistry : Used to investigate enzyme kinetics and molecular motor functions.
  • Cell Biology : Helps explore cellular responses to ATP, including energy metabolism and signaling pathways.
  • Neuroscience : Facilitates studies on neurotransmission and synaptic plasticity.
  • Medicine : Potential applications in targeted drug delivery systems that require controlled ATP release.

Safety and Handling

As a research compound, it is not intended for human or veterinary use. Proper safety protocols should be observed when handling this compound to prevent exposure.

Comparative Analysis with Similar Compounds

Compound NameDescriptionUnique Features
Adenosine 5'-triphosphate (ATP)Natural form of ATPDirectly releases energy through hydrolysis
Adenosine 5'-triphosphoric acid gamma-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium saltAnother caged ATP variantDifferent photolabile group
This compoundCaged ATPSpecific photolabile group for precise control

Case Studies and Research Findings

Numerous studies have utilized caged ATP to elucidate various biological mechanisms:

  • Study on Myosin Va Dynamics : Researchers used caged ATP to investigate the dynamics of myosin Va, a motor protein that relies on ATP for movement. The controlled release of ATP allowed for real-time observation of motor activity under different conditions.
  • Signal Transduction Pathways : In a study examining cellular signaling pathways, caged ATP was employed to trigger specific responses in cells, demonstrating its utility in dissecting complex signaling networks.
  • Neurotransmission Studies : Caged ATP has been instrumental in understanding the role of ATP in neurotransmitter release at synapses, providing insights into synaptic plasticity mechanisms.

Future Directions

The ongoing development of caged compounds like this compound holds promise for advancing research in various fields:

  • Targeted Therapeutics : Future applications may include the design of targeted therapeutic strategies that leverage controlled ATP release for enhanced efficacy.
  • Advanced Imaging Techniques : Integration with imaging technologies could provide deeper insights into cellular processes influenced by ATP dynamics.

Properties

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N6O15P3.3Na/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23;;;/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21);;;/q;3*+1/p-3/t9?,12-,14-,15-,18-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIHGLQHFXDYKV-LLSCZPFRSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6Na3O15P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt
Reactant of Route 2
Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt
Reactant of Route 3
Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt
Reactant of Route 4
Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt
Reactant of Route 5
Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt
Reactant of Route 6
Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt

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